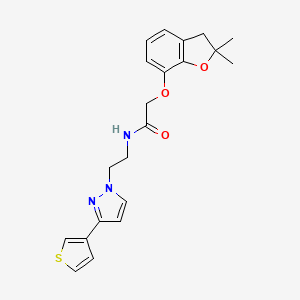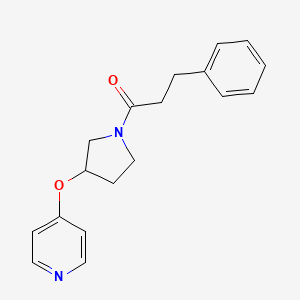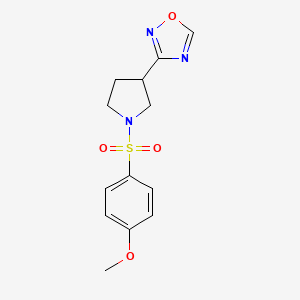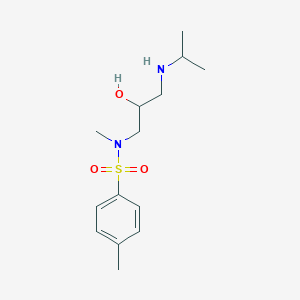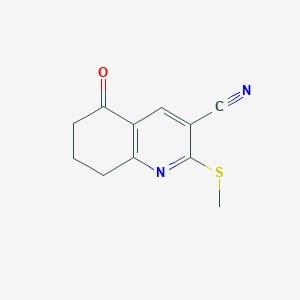
2-(Methylsulfanyl)-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a chemical compound typically includes its molecular formula, structure, and the functional groups present. It may also include information about its physical appearance (solid, liquid, gas, color, etc.) .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials . The synthesis analysis would involve a detailed study of these reactions, including the conditions under which they occur, the yield of the product, and any side reactions that might occur.Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule and the bonds between them . Techniques used for this purpose include X-ray crystallography, NMR spectroscopy, and computational methods .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include reactions with other compounds, decomposition reactions, and reactions under various conditions .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and reactivity . These properties can give important information about how the compound behaves under different conditions.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis Techniques : This compound and its analogues have been synthesized using various techniques. Farhanullah et al. (2009) detailed a base-catalyzed ring transformation method for synthesizing highly congested 2-amino-3-aminomethyl-5-methylsulfanyl carbonitrile derivatives (Farhanullah, Samrin, & Ram, 2009). Similarly, Gholap et al. (2007) synthesized a series of these compounds starting from various arylidenemalononitrile and 3-amino-2-cyclohexen-1-one (Gholap et al., 2007).
Chemical Reactivity : Elkholy and Morsy (2006) studied the reactivity of 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile towards various reagents, providing insights into its chemical behavior (Elkholy & Morsy, 2006).
Biological Applications
Antifungal Properties : Gholap et al. (2007) evaluated the antifungal activity of this compound's analogues, indicating potential biological applications (Gholap et al., 2007).
Toxicological Evaluation : Bakhite et al. (2022) conducted a toxicological evaluation of similar isoquinolines against Aphis gossypii, showing potential in insecticide development (Bakhite et al., 2022).
Optoelectronic and Computational Studies
Optoelectronic Properties : Irfan et al. (2020) explored the optoelectronic properties of hydroquinoline derivatives, which could be relevant for this compound (Irfan et al., 2020).
Density Functional Theory (DFT) Analysis : Basafa et al. (2021) used DFT calculations for the nitrile moiety in similar compounds, which could be applicable for understanding this compound's properties (Basafa et al., 2021).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2-methylsulfanyl-5-oxo-7,8-dihydro-6H-quinoline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS/c1-15-11-7(6-12)5-8-9(13-11)3-2-4-10(8)14/h5H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XINVZSLYRJDJCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=C1C#N)C(=O)CCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

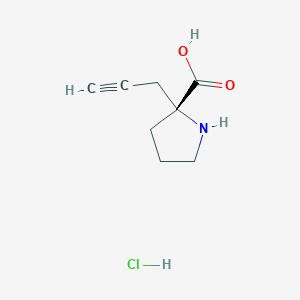


![1-(4-Bromophenyl)-2-((2,4-difluorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2881992.png)
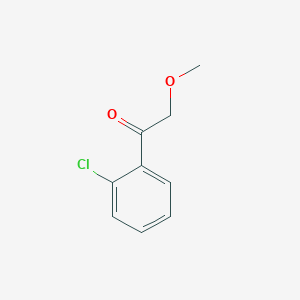



![2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-nitrophenyl)acetamide](/img/structure/B2882002.png)
![4-[(Tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylic acid](/img/structure/B2882003.png)
